molecular formula C17H17FN2O2 B2809436 N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 477870-44-3

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2809436
CAS No.: 477870-44-3
M. Wt: 300.333
InChI Key: SDYZKGCXMKORHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C17H17FN2O2 and its molecular weight is 300.333. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Activity on Monoamine Oxidases

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide is related to a class of compounds studied for their ability to inhibit monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters. While the specific compound of interest is not directly studied, related pyrrole derivatives have shown significant activity against MAO types A and B. This suggests potential applications in the treatment of neurological disorders where MAO inhibition is beneficial (Silvestri et al., 2003).

Anticancer Activity

Compounds structurally related to this compound have been synthesized and tested for their anticancer activity. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives have exhibited cytotoxic effects against breast cancer cell lines, indicating the potential of these compounds in cancer research and therapy (Kelly et al., 2007).

Analytical Characterization and Identification

The accurate analytical characterization of chemical compounds, including those similar to this compound, is crucial for the development of pharmaceuticals. Studies have been conducted to identify and differentiate research chemicals, showcasing the importance of structural analysis in ensuring the correct identification of compounds for further research applications (McLaughlin et al., 2016).

Synthetic Methodologies

Research into synthetic methodologies for constructing pyrrole-based compounds, including those resembling this compound, has led to the development of new synthetic routes. These studies contribute to the broader field of organic synthesis, offering efficient ways to create complex molecules that can serve as pharmaceutical agents or research tools (Stájer et al., 2006).

Cytotoxicity and Biological Activity

The exploration of pyrrole derivatives for their cytotoxicity against cancer cells highlights the potential therapeutic applications of these compounds. Studies have demonstrated the ability of certain pyrrole-based molecules to inhibit the growth of various cancer cell lines, suggesting that derivatives of this compound might possess similar anticancer properties (Hassan et al., 2014).

Properties

IUPAC Name

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-14-8-4-3-7-13(14)16(21)11-9-15(19-10-11)17(22)20-12-5-1-2-6-12/h3-4,7-10,12,19H,1-2,5-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYZKGCXMKORHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CN2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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